2-(Difluoromethoxy)-4-nitrotoluene
Overview
Description
2-(Difluoromethoxy)-4-nitrotoluene is an organic compound that features both difluoromethoxy and nitro functional groups attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(Difluoromethoxy)toluene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach is the difluoromethylation of 4-nitrotoluene using difluoromethylating agents such as difluoromethyl phenyl sulfone .
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-4-nitrotoluene may involve large-scale nitration and difluoromethylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-nitrotoluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-(Difluoromethoxy)-4-aminotoluene.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-4-nitrotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-nitrotoluene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-4-aminotoluene: Similar structure but with an amino group instead of a nitro group.
4-Nitrotoluene: Lacks the difluoromethoxy group, making it less lipophilic.
2-(Trifluoromethoxy)-4-nitrotoluene: Contains a trifluoromethoxy group, which can alter its chemical properties and reactivity.
Uniqueness
2-(Difluoromethoxy)-4-nitrotoluene is unique due to the presence of both difluoromethoxy and nitro groups, which confer distinct chemical properties such as increased lipophilicity and potential for diverse chemical reactions .
Properties
IUPAC Name |
2-(difluoromethoxy)-1-methyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-5-2-3-6(11(12)13)4-7(5)14-8(9)10/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWRKOXMBSXMCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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